molecular formula C11H13NO3 B1582891 N-Benzoyl-beta-alanine Methyl Ester CAS No. 89928-06-3

N-Benzoyl-beta-alanine Methyl Ester

Cat. No. B1582891
CAS RN: 89928-06-3
M. Wt: 207.23 g/mol
InChI Key: RZZNKCALONWEAZ-UHFFFAOYSA-N
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Description

“N-Benzoyl-beta-alanine Methyl Ester” is a chemical compound with the molecular formula C11H13NO3 . Its IUPAC name is methyl 3-benzamidopropanoate .


Synthesis Analysis

The synthesis of N-Benzoyl-beta-alanine Methyl Ester and similar compounds has been explored using dendrimeric intermediates in a one-pot reaction . This approach has been found to be effective, yielding good results under friendly reaction conditions .


Molecular Structure Analysis

The molecular structure of N-Benzoyl-beta-alanine Methyl Ester has been characterized using spectroscopic techniques such as 1H and 13C-NMR .


Chemical Reactions Analysis

The esterification reactions of carboxylic acids, such as those involved in the synthesis of N-Benzoyl-beta-alanine Methyl Ester, are mediated by triethylamine . This process involves a dual role for triethylamine as a promoter and a scavenger .


Physical And Chemical Properties Analysis

N-Benzoyl-beta-alanine Methyl Ester has a molecular weight of 207.231 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of β-Amino Acids

N-Benzoyl-beta-alanine Methyl Ester: is used in the synthesis of β-amino acids, which are important building blocks in the production of biologically active compounds. The synthesis often involves the reaction of β-halogenated acids or acrylic acid with amines .

Peptide Synthesis

In peptide synthesis, N-Benzoyl-beta-alanine Methyl Ester can serve as an intermediate. The benzoyl group acts as a protecting group for the amino function during the synthesis process .

Boc Group Deprotection

The compound is utilized in the deprotection of the Boc (tert-butyloxycarbonyl) group. This is a crucial step in synthetic organic chemistry and peptide synthesis, where the Boc group is widely used to protect amines .

Pharmaceutical Research

In pharmaceutical research, N-Benzoyl-beta-alanine Methyl Ester may be used to create analogs of existing drugs or to develop new therapeutic agents, given its role in the synthesis of amino acid derivatives .

Catalysis

The ester can be involved in catalytic processes, particularly in reactions where a protected amino group is necessary. It can influence reaction rates and outcomes in synthetic chemistry applications .

Material Science

N-Benzoyl-beta-alanine Methyl Ester: could be used in material science for the development of new polymers or coatings that require specific amino acid structures for their properties .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in chromatography or spectroscopy to identify or quantify other substances .

Environmental Chemistry

Lastly, it may find applications in environmental chemistry, particularly in the study of degradation products of complex organic compounds in the environment .

properties

IUPAC Name

methyl 3-benzamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNKCALONWEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283546
Record name N-Benzoyl-beta-alanine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-beta-alanine Methyl Ester

CAS RN

89928-06-3
Record name 89928-06-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoyl-beta-alanine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZOYL-BETA-ALANINE METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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